molecular formula C12H18N4O2 B5749100 1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 61080-34-0

1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B5749100
CAS No.: 61080-34-0
M. Wt: 250.30 g/mol
InChI Key: OVAQNLROJBJQTA-UHFFFAOYSA-N
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Description

1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a purine ring substituted with methyl and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione typically involves the alkylation of a purine precursor. One common method is the reaction of 1-methylxanthine with propyl halides under basic conditions. The reaction proceeds as follows:

    Starting Material: 1-methylxanthine

    Reagents: Propyl bromide or propyl chloride

    Conditions: Basic conditions, typically using a base such as potassium carbonate or sodium hydroxide

    Solvent: Anhydrous acetone or dimethylformamide (DMF)

    Temperature: Reflux conditions (approximately 80-100°C)

The reaction yields this compound after purification, typically through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other purine derivatives.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-methylxanthine: A precursor in the synthesis of 1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione.

    1,3-dimethylxanthine:

    1,3,7-trimethylxanthine:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-8,9-dipropyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-4-6-8-13-9-10(16(8)7-5-2)14-12(18)15(3)11(9)17/h4-7H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAQNLROJBJQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CCC)NC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356422
Record name STK596664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61080-34-0
Record name STK596664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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